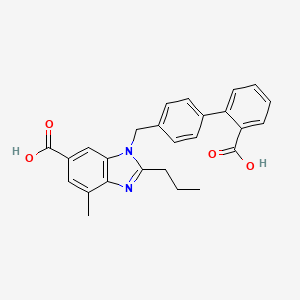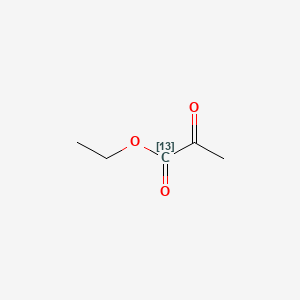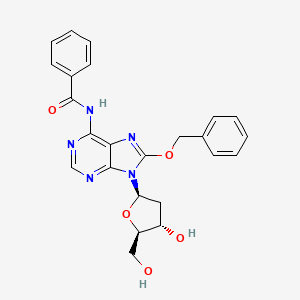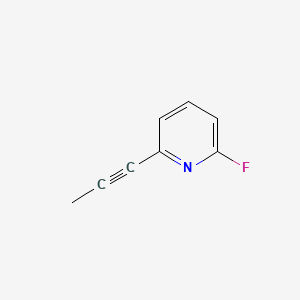
2-Propyn-1-yl-6-fluoropyridine
Descripción general
Descripción
2-Propyn-1-yl-6-fluoropyridine is a chemical compound with the molecular formula C8H6FN. It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of fluoropyridines, such as 2-Propyn-1-yl-6-fluoropyridine, involves various methods including the Suzuki–Miyaura-coupling . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Molecular Structure Analysis
The molecular structure of 2-Propyn-1-yl-6-fluoropyridine consists of a pyridine ring with a fluorine atom at the 6-position and a propynyl group at the 2-position.Chemical Reactions Analysis
Fluoropyridines, including 2-Propyn-1-yl-6-fluoropyridine, can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic synthesis .Physical And Chemical Properties Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Specific physical and chemical properties of 2-Propyn-1-yl-6-fluoropyridine are not available in the retrieved sources.Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-6-prop-1-ynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJHJNUOLHYAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyn-1-yl-6-fluoropyridine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

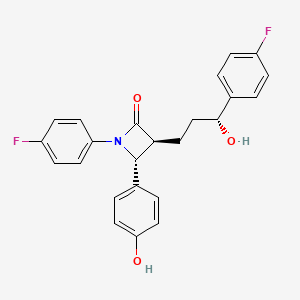
![[(1S,3S,7R,9S)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)

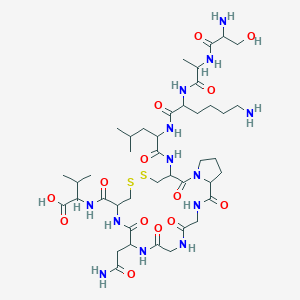

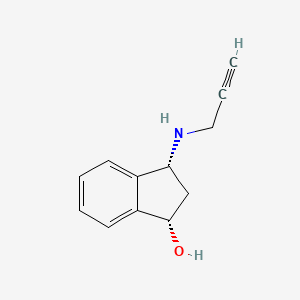
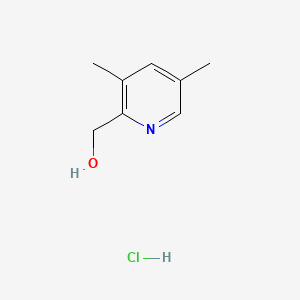
![N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity)](/img/no-structure.png)
